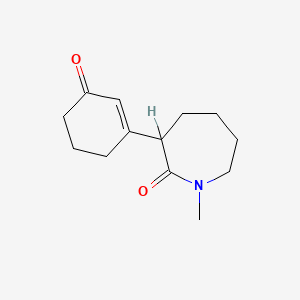

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one

Description

Introduction to Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one

Systematic Nomenclature and Structural Identification

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-3-(3-oxocyclohexen-1-yl)azepan-2-one, reflecting its structural composition of a methylated azepane ring substituted with a cyclohexenone group. This nomenclature follows standard chemical naming conventions that describe the seven-membered azepane ring as the primary structural framework, with specific substitution patterns at defined positions.

The compound is known by several alternative chemical names that reflect different aspects of its molecular structure. The full systematic name, this compound, emphasizes the saturated nature of the azepane ring through the "hexahydro" prefix. Other recognized nomenclature variants include 2H-Azepin-2-one, hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-, which places emphasis on the azepin-2-one core structure. The compound is also referenced in chemical databases under the designation 1-Methyl-3-(3-oxo-1-cyclohexen-1-yl)-2-azepanone, which highlights the azepanone functionality.

Chemical Abstract Service has assigned this compound the registry number 71556-70-2, providing a unique identifier for chemical database searches and regulatory documentation. The European Community number 275-618-9 serves as an additional regulatory identifier within European chemical classification systems. Multiple chemical database systems have catalogued this compound with various internal identifiers, including PubChem Compound Identification Number 11970583 and DSSTox Substance Identification Number DTXSID20992110.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₉NO₂, indicating a composition of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition reflects the presence of multiple functional groups within the molecular framework, including the lactam carbonyl group and the cyclohexenone ketone functionality.

The molecular weight of this compound is precisely calculated as 221.29 grams per mole according to computational chemistry methods employed by chemical databases. This molecular weight places the compound within a range typical for pharmaceutical intermediates and bioactive small molecules. The molecular weight calculation takes into account the exact atomic masses of all constituent elements, providing an accurate measure for analytical chemistry applications and pharmaceutical formulation studies.

The structural complexity of this molecule is further characterized by its International Chemical Identifier string: InChI=1S/C13H19NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h9,12H,2-8H2,1H3, which provides a complete algorithmic description of the molecular connectivity. The corresponding International Chemical Identifier Key, XJZQHHIPUDRJGJ-UHFFFAOYSA-N, serves as a shortened hash code for database searches and chemical informatics applications.

Historical Context of Azepane Derivatives in Organic Chemistry

The development of azepane chemistry represents a significant advancement in heterocyclic organic chemistry, with these seven-membered nitrogen-containing rings emerging as important structural motifs in pharmaceutical science. Azepane-based compounds have demonstrated remarkable pharmacological diversity, leading to the development of more than twenty approved pharmaceutical agents that utilize azepane structural frameworks for various therapeutic applications. This pharmaceutical significance has driven extensive research into azepane synthesis, structure-activity relationships, and biological mechanism studies.

The historical evolution of azepane chemistry can be traced through decades of medicinal chemistry research that recognized the unique conformational properties of seven-membered heterocycles. Early investigations into azepane derivatives focused on their potential as conformationally constrained analogues of natural amino acids and peptides. The seven-membered ring system provides an optimal balance between conformational flexibility and structural constraint, making azepane derivatives valuable templates for drug design and peptidomimetic chemistry.

Research literature from the 1980s documented early synthetic approaches to complex azepane derivatives, including this compound, which was first reported in the European Journal of Medicinal Chemistry in 1980. These pioneering studies established fundamental synthetic methodologies for constructing substituted azepane rings and demonstrated their potential as pharmaceutical intermediates. The compound has since been recognized as a key synthetic intermediate in the production of meptazinol hydrochloride, a clinically important analgesic medication.

Contemporary research has expanded the scope of azepane chemistry to encompass diverse therapeutic areas including anti-cancer, anti-tubercular, anti-Alzheimer disease, and antimicrobial applications. Modern synthetic approaches have enabled the preparation of azepane derivatives with high stereochemical control, facilitating structure-activity relationship studies and optimization of pharmaceutical properties. The development of new synthetic methodologies continues to expand the chemical space accessible through azepane-based drug discovery programs, with recent advances including novel cyclization strategies and stereoselective synthetic routes.

Properties

IUPAC Name |

1-methyl-3-(3-oxocyclohexen-1-yl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h9,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZQHHIPUDRJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)C2=CC(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992110 | |

| Record name | 1-Methyl-3-(3-oxocyclohex-1-en-1-yl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71556-70-2 | |

| Record name | Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71556-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(3-oxocyclohex-1-en-1-yl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one, also known by its CAS number 71556-70-2, is a compound with significant potential in various biological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of 221.3 g/mol. Its structure features a hexahydroazepine ring, which contributes to its biological properties.

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and anti-inflammatory responses. The compound's structure allows it to interact with neurotransmitter systems and modulate inflammatory pathways.

Neuropharmacological Effects

Studies have shown that this compound may influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders. For instance, it has been observed to exhibit anxiolytic-like effects in animal models, indicating its potential as a therapeutic agent for anxiety disorders.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This activity suggests its potential use in conditions characterized by chronic inflammation.

Case Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of hexahydro derivatives. The results indicated that doses of the compound significantly reduced anxiety-like behaviors in rodents compared to control groups, supporting its potential for further development as an anxiolytic agent .

Case Study 2: Inhibition of Cytokine Production

In another investigation, researchers assessed the anti-inflammatory effects of hexahydro derivatives on human cell lines. The compound was found to reduce interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels significantly, which are key players in inflammatory processes . This suggests that hexahydro derivatives could be beneficial in managing inflammatory diseases.

Data Table: Biological Activity Overview

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential risks such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Further toxicological studies are needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azepinone Family

The following table compares Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one with closely related azepinone derivatives:

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- 3-Oxocyclohexenyl vs. Hydroxyphenyl Groups: The 3-oxocyclohexenyl group in 71556-70-2 introduces rigidity and electron-withdrawing effects, enhancing stability and influencing its role as a synthetic intermediate.

- Ethyl vs. Methyl Substituents : The ethyl group in 71556-74-6 increases lipophilicity compared to methyl analogs, which may alter pharmacokinetic properties such as membrane permeability .

Physical Properties

- Melting Points : The target compound’s melting point (109–110°C) is higher than that of simpler analogs like hexahydro-3-methyl-2H-azepin-2-one (melting point ~70°C), likely due to the stabilizing effect of the conjugated 3-oxocyclohexenyl group .

- Boiling Points : The boiling point of 71556-70-2 (402°C) reflects stronger intermolecular forces compared to derivatives with smaller substituents (e.g., hexahydro-3-methyl-2H-azepin-2-one boils at ~250°C) .

Research Findings and Functional Insights

Structural and Electronic Similarities

While 71556-70-2 shares an azepinone core with its analogs, its unique substituents lead to divergent behaviors. For example:

- Electronic Effects : The 3-oxocyclohexenyl group creates a conjugated system, reducing electron density at the lactam carbonyl and altering nucleophilic reactivity compared to hydroxyphenyl-substituted analogs .

- Stereochemical Considerations : Derivatives like 71556-74-6 exhibit chirality (e.g., S-configuration at C2), which is critical for enantioselective synthesis and biological activity .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one typically involves:

- Formation of a seven-membered azepinone ring via Dieckmann condensation of suitable dicarboxylic acid esters.

- Use of strong bases in inert solvents to promote cyclization.

- Acid hydrolysis and thermal decarboxylation steps to yield the heterocyclic ketone.

- Isolation of the product as an acid addition salt for purification.

This method is an improvement over traditional approaches, allowing large-scale preparation with high yield and purity.

Detailed Synthetic Procedure

Starting Materials

- 1,8-Dicarboxylic acid esters with appropriate substituents.

- Strong bases such as potassium tert-butylate.

- Inert solvents like boiling xylene.

- Hydrochloric acid for hydrolysis.

Reaction Setup

- The base is dissolved in an inert solvent and circulated in a loop reactor system.

- A jet nozzle introduces the undiluted 1,8-dicarboxylic acid ester into the circulating base solution, ensuring efficient mixing and reaction.

- The reaction temperature is controlled by indirect heat exchange, often maintaining reflux conditions.

Reaction Conditions

- Concentrations of 1,8-dicarboxylic acid esters range from 0.1 to 1.5 mol/L, preferably 0.3 to 0.9 mol/L.

- Reaction times vary from 0.5 to 3 hours, depending on the scale and ester used.

- Azeotropic distillation is employed to remove volatile by-products and residual solvents.

- Hydrolysis is performed by rapid addition of the reaction mixture to a cold mixture of concentrated hydrochloric acid and crushed ice.

- The organic layer is washed with semi-concentrated hydrochloric acid to remove impurities.

- The aqueous extracts are refluxed for 2 hours and then evaporated under reduced pressure.

- The residue is dissolved in isopropanol, filtered hot to remove insoluble salts, and crystallized at low temperatures (0 to -5 °C).

- The final product is dried under vacuum at elevated temperatures to constant weight.

Representative Example

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Base solution preparation | 123.4 g potassium tert-butylate in 1.3 L boiling xylene | Base solution for reaction |

| Ester addition | 245.3 g ethyl 4-(2-carbethoxyethyl-methylamino)butyrate over 2 hours under nitrogen | Formation of cyclic intermediate |

| Reaction time | Further 0.5 hours reaction | Completion of cyclization |

| Azeotropic distillation | Removal of 750 mL azeotrope | Purification of reaction mixture |

| Hydrolysis | Addition to 300 mL 37% HCl + 500 g crushed ice at 50-80 °C | Conversion to acid salt |

| Washing | Twice with 150 mL semi-concentrated HCl | Removal of impurities |

| Reflux and evaporation | 2 hours reflux, evaporation in vacuo | Concentration of product |

| Crystallization | Dissolution in 700 mL isopropanol, crystallization at 0 to -5 °C | Isolation of pure product |

| Drying | Vacuum drying at elevated temperature | Final product yield: 141.6 g (86.6%) |

This procedure yields 1-methyl-perhydroazepin-4-one hydrochloride, a close analog and intermediate related to the target compound.

Mechanistic Insights

- The Dieckmann condensation involves intramolecular cyclization of diesters under basic conditions to form β-keto esters.

- Subsequent acid hydrolysis converts esters to β-keto acids, which undergo thermal decarboxylation to yield the ketone.

- The use of loop reactors and jet nozzles enhances mixing and heat transfer, improving reaction efficiency and scalability.

- Azeotropic distillation assists in removing residual solvents and volatile by-products, crucial for product purity.

Solvent and Base Selection

| Parameter | Options/Examples | Notes |

|---|---|---|

| Solvents | Xylene, aromatic hydrocarbons | Boiling point suitable for reflux |

| Bases | Potassium tert-butylate | Strong, non-nucleophilic base |

| Alcohol components for esters | Cycloalkyl, aralkyl, aryl alcohols | Influence ester properties and reactivity |

The choice of solvent and base is critical to maintain reaction conditions and avoid side reactions.

Advantages of the Method

- Scalable for industrial production.

- High yields (typically 80-90%).

- Efficient removal of impurities.

- Applicable to various substituted azepinones and azepinoles.

- Produces pharmaceutically relevant intermediates.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Ester concentration | 0.1 – 1.5 mol/L (preferably 0.3 – 0.9 mol/L) | Optimal for reaction efficiency |

| Reaction temperature | Boiling solvent reflux (~140 °C for xylene) | Maintains reaction kinetics |

| Reaction time | 0.5 – 3 hours | Depends on ester and scale |

| Base used | Potassium tert-butylate | Strong base, promotes cyclization |

| Solvent | Xylene or aromatic hydrocarbons | High boiling, inert |

| Hydrolysis conditions | 37% HCl, 0-80 °C | Converts ester to acid salt |

| Crystallization temperature | 0 to -5 °C | Improves purity and yield |

| Product yield | 80 – 90% | High yield for industrial relevance |

Q & A

Q. What safety protocols should be followed when handling Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, use a NIOSH-approved P95 respirator in low-exposure scenarios or an OV/AG/P99 respirator for higher concentrations .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation is functional .

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents). Label containers with GHS hazard pictograms (e.g., H315 for skin irritation) .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Analyze peak splitting patterns to identify the cyclohexenone ring protons (δ 5.5–6.5 ppm for conjugated ketone systems) and azepinone methyl groups (δ 1.0–1.5 ppm). Compare with reference spectra of structurally related lactams .

- 13C NMR: Confirm the carbonyl (C=O) resonance near δ 170–180 ppm and sp² carbons in the cyclohexenone moiety (δ 120–140 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ for C₁₃H₁₉NO₂ at m/z 222.1494) and fragmentation patterns indicative of the lactam ring .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

Methodological Answer:

- Solubility Testing: Perform phase-solubility studies in polar (e.g., water, methanol) and nonpolar (e.g., hexane) solvents. Due to the lactam ring and ketone group, expect moderate solubility in DMSO or dichloromethane .

- LogP Determination: Use shake-flask or HPLC methods to measure the octanol-water partition coefficient. Predicted LogP values (e.g., ~2.5) suggest moderate lipophilicity, influencing drug delivery strategies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, RhCl₃) for hydrogenation steps. For example, RhCl₃ may improve regioselectivity during cyclohexenone formation .

- Reaction Solvents: Compare polar aprotic solvents (DMF, DMSO) versus nonpolar solvents (toluene). Elevated temperatures (80–100°C) in DMF may enhance cyclization efficiency .

- Kinetic Analysis: Use in-situ FTIR or HPLC to monitor reaction progress. Optimize reaction time to minimize byproducts (e.g., over-reduced intermediates) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine 2D NMR techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations. For example, HSQC can differentiate between azepinone methyl groups and cyclohexenone protons .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to confirm stereochemistry .

- X-ray Crystallography: If crystalline, obtain a single-crystal structure to unambiguously assign the lactam ring conformation and substituent positions .

Q. How can the biological activity of this compound be assessed in medicinal chemistry applications?

Methodological Answer:

- Target Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., proteases) or receptors. The lactam ring may mimic peptide bonds, suggesting protease inhibition potential .

- Cytotoxicity Screening: Perform MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values. Correlate results with LogP data to assess membrane permeability .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites (e.g., hydroxylation at the cyclohexenone ring) .

Q. Data Contradictions and Mitigation

- CAS Number Variability: The compound is listed under multiple CAS numbers (e.g., 71556-77-9 in vs. 54491-17-7 in ). Confirm identity via analytical data (NMR, HRMS) before proceeding .

- Toxicity Data Gaps: While acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) is reported for similar azepinones, conduct in-house acute toxicity studies to establish safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.